1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid
Description
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic compound belonging to the class of azetidine carboxylic acids. This compound has garnered significant attention due to its unique properties, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-9-2-1-3-10(13)8(9)6-14-4-7(5-14)11(15)16/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCIIRGJJICLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the reaction of 2,6-difluorobenzyl chloride with azetidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and difluorophenyl compounds:
Similar Compounds:
Uniqueness:
Biological Activity
1-[(2,6-Difluorophenyl)methyl]azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 238.19 g/mol
- CAS Number : Not explicitly provided in the search results but related compounds indicate a classification within azetidine carboxylic acids.
Biological Activity Overview
Research indicates that azetidine derivatives, including this compound, may exhibit various biological activities, particularly in cancer research and immunomodulation.
-
Inhibition of STAT3 Activity :
- Compounds with similar structures have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival in cancer cells. For instance, studies have demonstrated that azetidine derivatives can modulate STAT3 activity, potentially leading to reduced tumor growth in certain breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .
- The effectiveness of these compounds often correlates with their ability to penetrate cell membranes, which is influenced by the presence of polar groups such as carboxylates .
- Cellular Potency :
Table 1: Comparison of Azetidine Derivatives and Their Biological Activities
| Compound Name | IC50 (μM) | Cellular Activity (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Inhibition of STAT3 |
| Methyl ester derivative | >4 | Improved | Prodrug conversion in cells |
| Other azetidine analogs | 0.52 | 10–20 | Direct STAT3 inhibition |
Case Studies
-
Breast Cancer Research :
- A study evaluated the effects of various azetidine derivatives on breast cancer cell lines. The results indicated that while some compounds exhibited potent inhibition of STAT3 in vitro, their cellular efficacy was limited due to solubility issues . This highlights the importance of structural modifications to enhance biological activity.
- Immunomodulatory Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
